molecular formula C23H23NO3 B4229305 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No. B4229305
M. Wt: 361.4 g/mol
InChI Key: DIIYXWOXPMIZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as MPDPH, is a chemical compound that belongs to the class of quinoline derivatives. MPDPH has been studied for its potential therapeutic applications in various medical fields.

Mechanism of Action

The exact mechanism of action of 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is not fully understood. However, it has been suggested that 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and cardioprotective effects.
Biochemical and physiological effects:
4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have various biochemical and physiological effects. In animal models, 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to improve cognitive function, reduce myocardial ischemia-reperfusion injury, and inhibit the growth of cancer cells. 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its relatively simple synthesis method. 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is also relatively stable and can be stored for extended periods. However, one of the limitations of using 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its limited solubility in water, which may require the use of organic solvents. 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one also has a relatively short half-life, which may limit its therapeutic efficacy.

Future Directions

There are several future directions for the study of 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One potential direction is the development of novel synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in animal models and humans. Further studies are also needed to elucidate the exact mechanism of action of 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one and its potential therapeutic applications in various medical fields.

Scientific Research Applications

4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been studied for its potential therapeutic applications in various medical fields, including neurology, cardiology, and oncology. In neurology, 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In cardiology, 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been studied for its potential to reduce myocardial ischemia-reperfusion injury and improve cardiac function. In oncology, 4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-3-13-27-23-18(9-6-10-20(23)26-2)19-14-21(25)24-22-16-8-5-4-7-15(16)11-12-17(19)22/h4-12,19H,3,13-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIYXWOXPMIZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1OC)C2CC(=O)NC3=C2C=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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